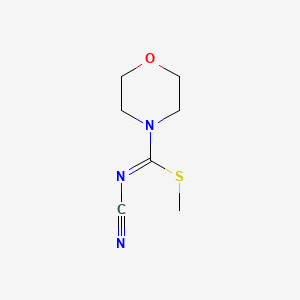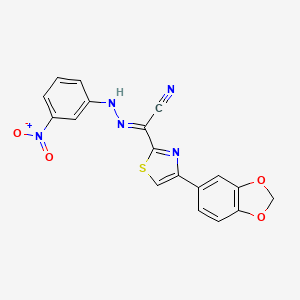
3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including amino, sulfonyl, and methanone groups, which contribute to its diverse chemical reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Sulfonylation Reactions:
Amination Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine undergoes various types of chemical reactions, including:
Oxidation Reactions: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.
Reduction Reactions: Reduction reactions involve the gain of electrons or hydrogen atoms. The compound can be reduced to form reduced products.
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, the amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its potential as an enzyme inhibitor, receptor ligand, and antimicrobial agent.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, the compound is used in the development of new materials and chemical products. Its unique chemical properties make it a valuable component in the formulation of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. Additionally, it may interact with cellular receptors and modulate signaling pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other sulfonyl-containing thiophenes and methanones, such as:
- (3-Amino-4-((4-methylphenyl)sulfonyl)-5-((2-methoxyphenyl)amino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
- (3-Amino-4-((4-bromophenyl)sulfonyl)-5-((2-methoxyphenyl)amino)thiophen-2-yl)(2,4-dimethylphenyl)methanone
Uniqueness
The uniqueness of 3-(4-chlorobenzenesulfonyl)-5-(2,4-dimethylbenzoyl)-N2-(2-methoxyphenyl)thiophene-2,4-diamine lies in its specific combination of functional groups and structural features. The presence of the 4-chlorophenyl sulfonyl group and the 2-methoxyphenyl amino group imparts unique chemical reactivity and potential biological activities that distinguish it from other similar compounds.
Eigenschaften
IUPAC Name |
[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2-methoxyanilino)thiophen-2-yl]-(2,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S2/c1-15-8-13-19(16(2)14-15)23(30)24-22(28)25(35(31,32)18-11-9-17(27)10-12-18)26(34-24)29-20-6-4-5-7-21(20)33-3/h4-14,29H,28H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWXUGQXOMAWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=C(C(=C(S2)NC3=CC=CC=C3OC)S(=O)(=O)C4=CC=C(C=C4)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2808120.png)






![N-(3,5-dimethylphenyl)-2-({5-[(4-fluorophenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2808130.png)
![Tert-butyl N-[1-(bromomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2808133.png)
![methyl 3-({[1-(4-chlorobenzoyl)-3-methyl-1H-pyrazol-4-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B2808134.png)



![Methyl 6-chloro-4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2808143.png)
